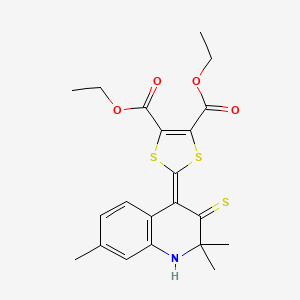

diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Description

Diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a quinoline core fused with a 1,3-dithiole ring and ester functionalities. This article provides a detailed comparison with structurally related compounds, emphasizing substituent effects, synthetic pathways, and physicochemical properties.

Properties

IUPAC Name |

diethyl 2-(2,2,7-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-9-8-11(3)10-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKRXLFHKUMNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The key steps include:

Skraup Synthesis: This involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone, such as acetone, under acidic or basic conditions.

Once the quinoline core is prepared, it undergoes further functionalization to introduce the thioxo group and the dithiole moiety. This can be achieved through:

Thioxo Group Introduction: The quinoline derivative is reacted with Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group.

Dithiole Formation: The final step involves the reaction of the thioxoquinoline with diethyl dithiole-4,5-dicarboxylate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: The compound’s quinoline core suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: It may have therapeutic potential due to its structural similarity to other biologically active quinoline derivatives.

Industry: The compound could be used in the development of new dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is not fully understood, but it likely involves interactions with specific molecular targets and pathways. The quinoline core can interact with DNA or proteins, potentially inhibiting enzymes or interfering with cellular processes. The dithiole moiety may also contribute to the compound’s activity by modulating redox states or interacting with metal ions.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Table 1: Substituent Effects on Quinoline Derivatives

Key Observations :

- Electron-Withdrawing Groups : Trifluoroacetyl derivatives exhibit enhanced stability but reduced reactivity compared to ethyl ester counterparts .

Variations in the Heterocyclic Ring System

Table 2: Ring System Modifications

Key Observations :

- Dithiole vs. Thiazole : Thiazole-containing analogs (e.g., ) introduce nitrogen, altering electronic properties and enabling distinct reactivity profiles.

- Synthetic Routes : Dithiole derivatives are commonly synthesized via cycloaddition reactions with dimethyl acetylenedicarboxylate (DMAD), as seen in the target compound and related structures .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic and Physical Properties

Key Observations :

- Spectroscopic Verification : HRMS and NMR data for analogs (e.g., ) provide benchmarks for verifying the target compound’s structure.

Biological Activity

Diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound notable for its unique structural features and potential biological activities. The compound comprises a dithiole moiety with two carboxylate groups and a thioxo group attached to a dihydroquinoline skeleton. This combination of functional groups suggests a variety of possible interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C21H23NO4S3 |

| Molecular Weight | 449.61 g/mol |

| CAS Number | 296272-67-8 |

| Density | 1.36 g/cm³ (predicted) |

| Boiling Point | 546 °C (predicted) |

| pKa | 0.65 (predicted) |

Preliminary Findings

Research on diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has indicated several potential biological activities:

- Antioxidant Activity : Compounds with similar dithiole structures are known for their antioxidant properties. This compound may exhibit protective effects against oxidative stress.

- Anticancer Potential : The dihydroquinoline moiety is often associated with anticancer activity. Preliminary studies suggest that this compound could inhibit cancer cell growth, although specific data are lacking.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens. Further studies are needed to explore this aspect for the target compound.

Mechanistic Studies

Understanding the mechanisms behind the biological activities of this compound is essential for its potential therapeutic applications. Key areas of investigation include:

- Cell Line Studies : Future research should focus on evaluating the compound's effects on different cancer and normal cell lines to determine its selectivity and efficacy.

- Molecular Docking Studies : Computational approaches can help predict how the compound interacts with specific biological targets, providing insights into its mechanism of action.

Case Studies and Research Findings

While there are no extensive case studies specifically focused on diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate as of now, related compounds have been studied in various contexts. For instance:

- Dithiol Compounds : Research has shown that dithiol compounds can exhibit significant antioxidant activity and protect against cellular damage.

- Quinoline Derivatives : Several quinoline derivatives have been investigated for their anticancer properties, revealing promising results in inhibiting tumor growth.

Conclusion and Future Directions

Diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate presents a fascinating area for future research due to its structural complexity and potential biological activities.

Recommendations for Future Research

- In Vitro and In Vivo Studies : Conduct comprehensive studies to evaluate the biological effects on various cell lines and animal models.

- Mechanistic Exploration : Utilize molecular docking and other computational methods to elucidate interaction pathways.

- Synthesis of Analogues : Investigate derivatives of this compound to enhance potency and selectivity.

Q & A

Q. What are the standard spectroscopic methods for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning proton and carbon environments, particularly to resolve the quinoline and dithiole moieties. Infrared (IR) spectroscopy identifies functional groups like the thioxo (C=S) and ester (C=O) groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy. For example, in structurally similar compounds, ¹H NMR chemical shifts for aromatic protons appear at δ 6.8–8.2 ppm, while thioxo groups exhibit IR stretches near 1200–1250 cm⁻¹ .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : One-pot multicomponent reactions under reflux conditions (e.g., ethanol or DMF/EtOH mixtures) are widely used. Key steps include cyclocondensation of aldehydes with amines, followed by dithiole ring formation. For instance, refluxing precursors in ethanol for 2–6 hours yields intermediates, which are recrystallized for purity. Yields typically range from 45% to 65%, depending on substituent steric effects .

Q. How is the purity of the compound assessed post-synthesis?

- Methodological Answer : Melting point analysis (e.g., 243–245°C for analogous compounds) and chromatographic techniques (TLC/HPLC) are standard. Elemental analysis (C, H, N, S) ensures stoichiometric consistency, with deviations >0.3% indicating impurities. HRMS with <5 ppm error confirms molecular integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

- Methodological Answer : Systematic variation of solvents (e.g., DMF vs. ethanol), temperature (reflux vs. microwave-assisted), and catalyst loading (e.g., p-toluenesulfonic acid) can enhance yields. For example, microwave irradiation reduces reaction time from 6 hours to 30 minutes, improving yields by 15–20% .

Q. What strategies resolve contradictions in spectroscopic data between studies?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ variations of ±0.2 ppm) may arise from solvent polarity or crystallographic packing. Cross-validate using 2D NMR (COSY, HSQC) and single-crystal X-ray diffraction. For instance, X-ray studies of related dihydropyridine derivatives resolved ambiguities in tautomeric forms .

Q. How does the thioxo group influence reactivity in cross-coupling reactions?

- Methodological Answer : The thioxo moiety (C=S) acts as an electron-withdrawing group, directing electrophilic substitution to the quinoline ring. In Suzuki-Miyaura couplings, Pd(OAc)₂ catalysts with SPhos ligands achieve >70% yields for aryl boronic acid additions. Control experiments show no reactivity in the absence of the thioxo group .

Q. What experimental controls are essential in biological activity assays?

- Methodological Answer : Include positive controls (e.g., amikacin for antibacterial assays) and solvent controls (DMSO/ethanol) to exclude false positives. For MIC determinations, use CLSI guidelines with standardized inoculum densities (5 × 10⁵ CFU/mL for bacteria). Triplicate runs and blinded data analysis minimize bias .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.